

6,7-Dichloroquinazolin-4(3H)-one CAS number and structure

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Compound of Interest

Compound Name: 6,7-Dichloroquinazolin-4(3H)-one

Cat. No.: B1530949

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An In-Depth Technical Guide to 6,7-Dichloroquinazolin-4(3H)-one

Executive Summary

This guide provides a comprehensive technical overview of **6,7-Dichloroquinazolin-4(3H)-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, a robust and validated synthesis protocol, detailed spectroscopic characterization, and a survey of its established and potential biological applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical scaffold.

Introduction: The Quinazolinone Scaffold

The quinazolinone core is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. [1][2][3] These activities include anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties. [4][5][6] The versatility of the quinazolinone ring system, which consists of a fused benzene and pyrimidine ring, allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The specific substitution pattern, such as the dichlorination at the 6 and 7 positions, can significantly modulate the compound's biological efficacy and target specificity.

Chemical Identity and Physicochemical Properties

6,7-Dichloroquinazolin-4(3H)-one is a solid, room-temperature stable compound. Its identity is defined by the following key parameters.

Identifier	Value
IUPAC Name	6,7-dichloro-3,4-dihydroquinazolin-4-one
Synonyms	6,7-Dichloro-3H-quinazolin-4-one
CAS Number	6958-39-0
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂ O
Molecular Weight	215.04 g/mol

Physicochemical Data (Predicted)

Property	Value	Source
Boiling Point	625.6°C at 760 mmHg	[7]
Density	1.44 g/cm ³	[7]
LogP	2.22990	[7]
Storage	Sealed in dry, Room Temperature	[7]

Chemical Structure:

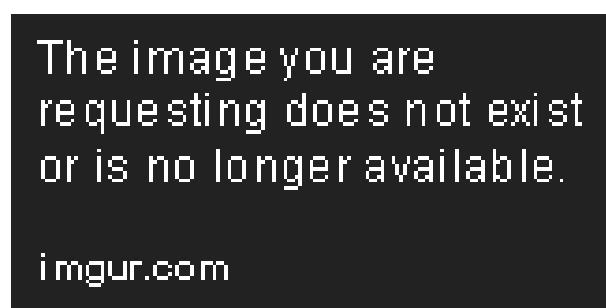
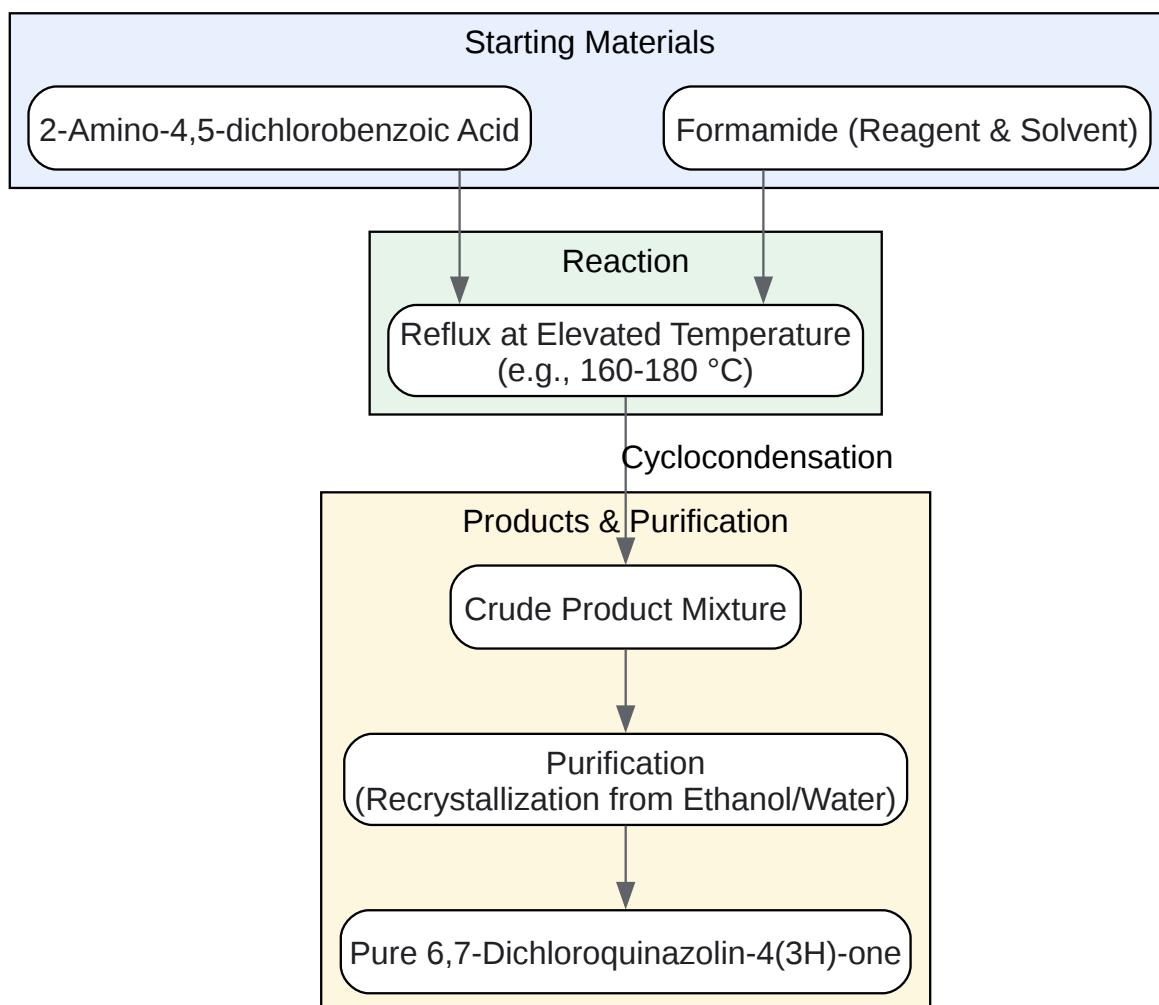


Figure 1: Chemical structure of **6,7-Dichloroquinazolin-4(3H)-one**.

Synthesis and Purification

The most direct and reliable synthesis of **6,7-dichloroquinazolin-4(3H)-one** involves the cyclocondensation of 2-amino-4,5-dichlorobenzoic acid with formamide.^[7] This method is favored for its operational simplicity and use of readily available starting materials.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **6,7-Dichloroquinazolin-4(3H)-one**.

Step-by-Step Experimental Protocol

Objective: To synthesize **6,7-Dichloroquinazolin-4(3H)-one** with high purity.

Materials:

- 2-amino-4,5-dichlorobenzoic acid (1.0 eq)
- Formamide (excess, used as solvent and reagent)
- Ethanol
- Deionized Water
- Round-bottom flask equipped with a reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and filter paper

Procedure:

- Reaction Setup: In a round-bottom flask, combine 2-amino-4,5-dichlorobenzoic acid with an excess of formamide (e.g., 10-15 mL per gram of benzoic acid derivative).
- Cyclocondensation: Heat the mixture under reflux with stirring. The reaction temperature should be maintained between 160-180°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. A precipitate should form.
- Isolation: Pour the cooled reaction mixture into cold water. Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
- Washing: Wash the crude product thoroughly with cold water to remove any residual formamide.

- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
- Drying: Dry the purified product under vacuum to remove any remaining solvent.

Causality and Insights: Formamide serves a dual role in this reaction. It acts as the solvent and also as the source of the C2-H unit in the quinazolinone ring. The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of water. The purification by recrystallization is crucial for removing unreacted starting materials and any side products.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what is expected for **6,7-Dichloroquinazolin-4(3H)-one**.

Technique	Expected Observations
¹ H NMR	A singlet around 12.0-12.5 ppm (N-H proton), a singlet around 8.1-8.3 ppm (C2-H proton), and two singlets in the aromatic region (7.5-8.0 ppm) corresponding to the C5-H and C8-H protons.
¹³ C NMR	A signal for the carbonyl carbon (C4) around 160-165 ppm. Signals for the aromatic carbons, including those bonded to chlorine, will appear between 115-150 ppm. The C2 carbon should appear around 145-150 ppm.
FT-IR (cm ⁻¹)	A broad peak around 3200-3400 (N-H stretch), a sharp peak around 1680-1700 (C=O, amide I band), and peaks in the 1600-1450 range (C=C and C=N aromatic stretches). C-Cl stretches will appear in the fingerprint region (below 800 cm ⁻¹).
Mass Spec (MS)	The mass spectrum should show a molecular ion peak (M ⁺) corresponding to the molecular weight (215.04). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will be a definitive confirmation of the structure.

Applications in Drug Discovery and Chemical Biology

The 6,7-dichloro substitution on the quinazolinone scaffold has been explored in the development of various therapeutic agents. This substitution pattern is often associated with potent activity and can influence the compound's binding to biological targets.

Anticancer Activity

Quinazolinone derivatives are well-known for their anticancer properties, often targeting key enzymes in cell signaling pathways such as tyrosine kinases.^[8] The dichloro substitution at the

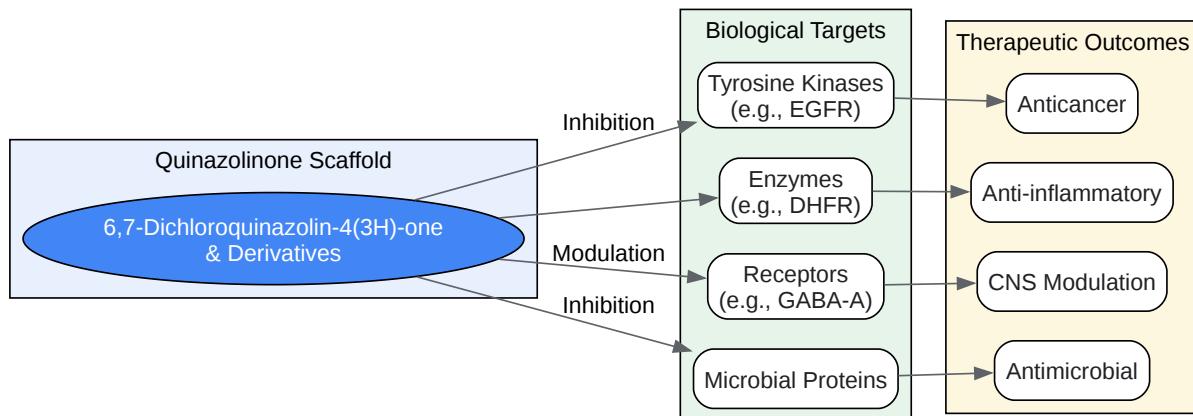
6 and 7 positions is a feature found in intermediates for potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).

Antimicrobial and Antiviral Potential

The quinazolinone scaffold has been investigated for its activity against various pathogens.^[1] Derivatives have shown promise as antibacterial agents, including against resistant strains like MRSA. Furthermore, certain substituted quinazolinones have been identified as potential antiviral agents.^[1]

General Mechanism of Action Pathway

The diverse biological activities of quinazolinones stem from their ability to interact with a wide range of biological targets. The diagram below illustrates the central role of this scaffold in modulating various cellular pathways.



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Caption: Biological targets of the quinazolinone scaffold.

Safety and Handling

As with any laboratory chemical, **6,7-Dichloroquinazolin-4(3H)-one** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

6,7-Dichloroquinazolin-4(3H)-one is a valuable building block in medicinal chemistry. Its straightforward synthesis and the privileged nature of the quinazolinone scaffold make it an attractive starting point for the development of novel therapeutic agents. The dichlorination pattern offers a specific substitution that has been leveraged in potent bioactive molecules, warranting further investigation into its potential across various disease areas.

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